molecular formula C18H11F2N3O2S B2847629 N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide CAS No. 941913-97-9

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide

Cat. No.: B2847629
CAS No.: 941913-97-9
M. Wt: 371.36
InChI Key: XFRCOMPDWSKGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic organic compound designed for pharmaceutical and biological research. This molecule integrates two privileged heterocyclic scaffolds in medicinal chemistry: the benzothiazole and the isoxazole. The benzothiazole core, substituted with fluorine atoms at the 4 and 6 positions, is a rigid, planar structure known for its diverse biological activities and ability to interact with various enzymatic targets . The 1,2-oxazole-5-carboxamide moiety is a five-membered heterocycle recognized for its bioisosteric properties, often serving as a stable surrogate for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles . The N-benzyl linker provides a point of versatility for structure-activity relationship (SAR) explorations. Compounds containing the benzothiazole nucleus have demonstrated significant interest in drug discovery due to their broad spectrum of biological activities. Research into similar structures has shown potential in inhibiting specific kinase signaling pathways, such as CSF-1R, which is a target of interest in oncology and inflammatory diseases . Furthermore, the isoxazole ring is a key structural feature in several biologically active molecules with documented immunoregulatory properties, including immunosuppressive and anti-inflammatory effects . The strategic incorporation of fluorine atoms is a common practice in lead optimization to modulate electronic properties, enhance membrane permeability, and improve metabolic stability. This compound is supplied as a high-purity material to support early-stage drug discovery efforts. It is intended for use in in vitro assays including target-based screening, mechanism-of-action studies, and initial SAR profiling to investigate its potential as a modulator of various biological pathways. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F2N3O2S/c19-12-8-13(20)16-15(9-12)26-18(22-16)23(10-11-4-2-1-3-5-11)17(24)14-6-7-21-25-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRCOMPDWSKGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Key Analogues

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide (Compound A)

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide hydrochloride (Compound B)

Comparative Analysis

Parameter Target Compound Compound A Compound B
Substituents Benzyl group (-CH₂C₆H₅) 2-Morpholin-4-ylethyl chain (-CH₂CH₂N(C₂H₄)₂O) 3-Morpholin-4-ylpropyl chain (-CH₂CH₂CH₂N(C₂H₄)₂O) + hydrochloride counterion
Molecular Formula C₁₈H₁₄F₂N₃O₂S (estimated) C₁₈H₂₁F₂N₄O₃S C₁₉H₂₁ClF₂N₄O₃S
Molecular Weight ~397.39 g/mol ~425.45 g/mol 458.91 g/mol
Polarity/Solubility Moderate lipophilicity (benzyl group) Increased polarity (morpholine ethyl chain) High solubility in polar solvents (hydrochloride salt)
Potential Applications Enzyme inhibition, CNS-targeting agents (lipophilic benzyl enhances BBB penetration) Antibacterial or kinase inhibitors (polar groups aid aqueous solubility) Preclinical research (salt form improves stability and bioavailability)

Substituent Effects

  • However, may reduce aqueous solubility compared to morpholine-containing analogues .
  • Morpholinylalkyl Chains (Compounds A & B): Introduce polarity and hydrogen-bonding capacity, which could improve solubility and target interactions. The hydrochloride salt in Compound B further enhances stability and dissolution rates .
  • Fluorine Atoms: Present in all compounds, fluorine enhances electronegativity and metabolic stability by resisting oxidative degradation .

Biological Activity

N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Structure and Synthesis

The compound features a benzothiazole moiety substituted with difluorine atoms and is linked to an oxazole ring via a carboxamide functional group. The general synthesis involves the condensation of appropriate precursors under controlled conditions, often employing catalysts to enhance yield and purity.

Synthetic Route

  • Starting Materials : 2-Aminobenzenethiol and appropriate aldehydes or acyl chlorides.
  • Reaction Conditions : Typically conducted under acidic or basic conditions with catalysts like iodine.
  • Yield Optimization : Continuous flow reactors or microwave-assisted synthesis are often utilized for improved efficiency.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.63Induces apoptosis and disrupts cell cycle at G0-G1 phase
U-937 (Monocytic Leukemia)12.45Inhibits specific enzymes involved in cell proliferation
A549 (Lung Cancer)10.20Alters gene expression related to apoptosis

The compound has shown higher potency compared to standard chemotherapeutics like doxorubicin in some studies, suggesting its potential as a novel anticancer agent .

The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It binds to active sites of enzymes involved in cancer cell metabolism, effectively blocking their catalytic functions.
  • Apoptosis Induction : Flow cytometry assays indicate that the compound can induce apoptosis in cancer cells through the intrinsic pathway by activating caspases.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects:

  • In Vivo Studies : Animal models have shown reduced inflammation markers when treated with this compound.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on MCF-7 Cells :
    • Researchers observed that treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers.
    • The IC50 value was determined to be approximately 15.63 µM, indicating substantial cytotoxic activity .
  • Inhibition of Cancer Cell Proliferation :
    • A comparative study revealed that the compound outperformed doxorubicin against U-937 and A549 cell lines.
    • Mechanistic studies suggested it affects pathways related to cell cycle regulation and apoptosis .

Q & A

Q. What are the key structural features of N-benzyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide, and how do they influence reactivity and bioactivity?

Answer: The compound features:

  • A 4,6-difluoro-1,3-benzothiazole core, where fluorine atoms enhance electron-withdrawing effects, increasing electrophilicity and binding affinity to biological targets .
  • A 1,2-oxazole-5-carboxamide group, which contributes to hydrogen-bonding interactions and metabolic stability .
  • A benzyl substituent on the nitrogen, introducing steric bulk that may influence target selectivity.

Structural Influence on Bioactivity:
Fluorine atoms at positions 4 and 6 on the benzothiazole ring improve membrane permeability and resistance to enzymatic degradation, as seen in structurally related compounds . The oxazole-carboxamide moiety facilitates interactions with enzymes via hydrogen bonding, as observed in benzothiazole derivatives with similar pharmacophores .

Q. What synthetic methodologies are employed for preparing this compound, and how can reaction conditions be optimized?

Answer: Synthetic Steps (Typical Protocol):

Benzothiazole Formation: Condensation of 4,6-difluoro-2-aminobenzenethiol with a carbonyl source under acidic conditions .

Oxazole-Carboxamide Coupling: Amide bond formation between the benzothiazole-amine and 1,2-oxazole-5-carboxylic acid derivatives using coupling agents (e.g., EDCI/HOBt) .

Benzylation: N-alkylation with benzyl halides in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., NaH) .

Optimization Strategies:

  • Solvent Selection: Use DMF for solubility of intermediates; switch to ethanol for crystallization .
  • Catalysts: Employ palladium catalysts for Suzuki-Miyaura coupling if aryl halides are involved .
  • Purity Monitoring: Track reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and purify via column chromatography or HPLC .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
1H2SO4, 100°C, 12h65–75
2EDCI, DMF, RT, 24h50–60
3NaH, DMF, 60°C, 8h70–80

Advanced Research Questions

Q. How can computational modeling predict binding affinity with target enzymes, and what experimental validation methods are recommended?

Answer: Computational Workflow:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability .

Experimental Validation:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD values) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .

Case Study:
Docking studies of similar benzothiazole derivatives revealed hydrogen bonds between the oxazole-carboxamide and enzyme active sites (e.g., Tyr158 and Lys165 residues in H37Rv strain) .

Q. What analytical techniques resolve crystallographic data contradictions, particularly with anisotropic fluorine atoms?

Answer: Key Techniques:

  • SHELXL Refinement: Adjust displacement parameters (Uij) for fluorine atoms to account for anisotropy .
  • ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess positional disorder .
  • Hydrogen Bonding Analysis: Use graph-set notation (e.g., C(6) motifs) to identify stabilizing interactions in crystal lattices .

Example:
In a related difluoro-benzothiazole derivative, SHELXL refinement reduced R1 from 0.12 to 0.05 by modeling fluorine anisotropic displacement parameters .

Q. What strategies determine structure-activity relationships (SAR) for derivatives targeting specific enzymes?

Answer: SAR Workflow:

Derivatization: Synthesize analogs with variations in:

  • Fluorine substitution (e.g., 4-F vs. 6-F) .
  • Oxazole substituents (e.g., methyl vs. phenyl) .

Bioassays: Test inhibitory activity against targets (e.g., IC50 in enzyme inhibition assays) .

QSAR Modeling: Use CoMFA or machine learning to correlate structural descriptors with activity .

Q. Table 2: SAR Trends in Benzothiazole-Oxazole Derivatives

SubstituentTarget EnzymeIC50 (µM)Reference
4,6-difluoroH37Rv Mtb0.89
4-fluoro, 6-ClCOX-22.3
Oxazole-methylEGFR kinase5.7

Q. How do solvent and pH conditions affect the stability of this compound in biological assays?

Answer: Stability Studies:

  • pH Stability: Perform accelerated degradation tests in buffers (pH 1–10). Related compounds show maximal stability at pH 6–8 .
  • Solvent Effects: Use DMSO for stock solutions (≤1% v/v in assays) to avoid precipitation .

Analytical Methods:

  • HPLC-MS: Monitor degradation products (e.g., hydrolysis of the carboxamide group) .
  • NMR Stability Assays: Track chemical shift changes in D2O/PBS over 24h .

Q. What crystallographic challenges arise from the compound’s hybrid heterocyclic system, and how are they addressed?

Answer: Challenges:

  • Disorder in Benzyl Groups: Common due to rotational freedom .
  • Anisotropy of Fluorine: Complicates electron density maps .

Solutions:

  • TWINABS for Data Integration: Handle twinning in crystals with pseudo-merohedral symmetry .
  • High-Resolution Data: Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve data quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.